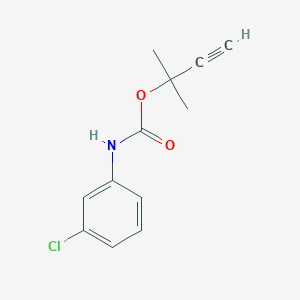![molecular formula C17H22N2O3S B11592521 (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11592521.png)
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfanylideneimidazolidinone core substituted with a diethoxyphenyl group and a propyl chain.
Métodos De Preparación
The synthesis of (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the imidazolidinone core: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the sulfanylidene group: This is achieved by reacting the imidazolidinone intermediate with a sulfur-containing reagent under appropriate conditions.
Attachment of the diethoxyphenyl group: This step involves the reaction of the intermediate with a diethoxyphenyl derivative, typically through a condensation reaction.
Addition of the propyl chain:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanylidene group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphenyl group or the propyl chain can be replaced by other substituents under appropriate conditions.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new industrial processes or products, particularly those requiring specific chemical reactivity or stability.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one can be compared with other similar compounds, such as:
(2Z)-2-[(3,4-diethoxyphenyl)methylidene]-6-[(4-methylphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione: This compound shares a similar diethoxyphenyl group but has a different core structure and additional substituents.
Isopropyl N-(3,4-diethoxyphenyl)carbamate: This compound also contains the diethoxyphenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity, which may offer distinct advantages in certain applications.
Propiedades
Fórmula molecular |
C17H22N2O3S |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H22N2O3S/c1-4-9-19-16(20)13(18-17(19)23)10-12-7-8-14(21-5-2)15(11-12)22-6-3/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,23)/b13-10- |
Clave InChI |
XIJWESVBUYEXJQ-RAXLEYEMSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC)OCC)/NC1=S |
SMILES canónico |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC)OCC)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-phenyl-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592443.png)
![4-({[3-(4-methoxyphenyl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11592444.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B11592446.png)
![(2Z)-6-benzyl-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11592449.png)
![2H-Naphtho[1,8-cd]isothiazole-2-acetamide, N-(2-methoxyphenyl)-, 1,1-dioxide](/img/structure/B11592452.png)

![2-methoxy-N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]benzamide](/img/structure/B11592465.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11592466.png)
![Methyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11592470.png)
![(5Z)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11592478.png)

![N-(3,5-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11592494.png)
![prop-2-en-1-yl 6-(2-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592502.png)
![2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11592510.png)
